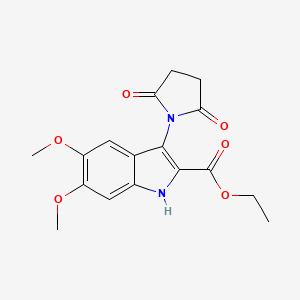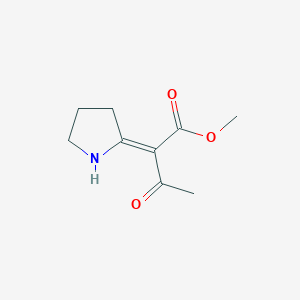![molecular formula C19H20N6 B7880130 4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880130.png)
4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene” is known as 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide. This compound is a member of the isothiazolone family, which is known for its antimicrobial properties. It is characterized by the presence of a fluorophenyl group and a methyl group attached to the isothiazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized with sulfur and sodium hydroxide to yield the desired isothiazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used as a preservative in various industrial products due to its antimicrobial properties.
Mechanism of Action
The antimicrobial activity of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is primarily due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound targets key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another member of the isothiazolone family with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in personal care products.
Uniqueness
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial activity and stability compared to other isothiazolones. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-6-15(7-3-1)25-13-16-17-14(8-9-20-18(16)23-25)12-21-19(22-17)24-10-4-5-11-24/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSGQZDZWKWKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Morpholin-4-ylcarbonyl)benzyl]-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B7880048.png)
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-4-piperidinecarboxylic acid](/img/structure/B7880054.png)
![ethyl 6-bromo-2-[(4-cyanophenoxy)methyl]-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B7880059.png)

![3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880088.png)
![3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880092.png)

![8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7880105.png)
![tert-butyl (5E)-5-[(dimethylamino)methylene]-2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880111.png)
![tert-butyl (5E)-5-[(dimethylamino)methylene]-2-(4-fluorophenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880119.png)
![9-(4-methylphenyl)sulfonyl-4,12-diphenyl-3,4,9,11,12-pentazatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-5-amine](/img/structure/B7880124.png)
![2-(3-Phenylimidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B7880138.png)
![13-(4-benzylpiperidin-1-yl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880154.png)
